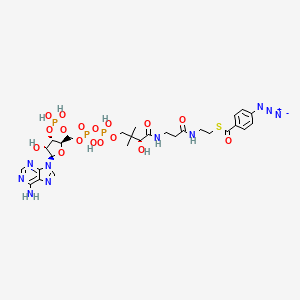

p-Azidobenzoyl-coa

Description

Properties

CAS No. |

63550-94-7 |

|---|---|

Molecular Formula |

C28H39N10O17P3S |

Molecular Weight |

912.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-azidobenzenecarbothioate |

InChI |

InChI=1S/C28H39N10O17P3S/c1-28(2,22(41)25(42)32-8-7-18(39)31-9-10-59-27(43)15-3-5-16(6-4-15)36-37-30)12-52-58(49,50)55-57(47,48)51-11-17-21(54-56(44,45)46)20(40)26(53-17)38-14-35-19-23(29)33-13-34-24(19)38/h3-6,13-14,17,20-22,26,40-41H,7-12H2,1-2H3,(H,31,39)(H,32,42)(H,47,48)(H,49,50)(H2,29,33,34)(H2,44,45,46)/t17-,20-,21-,22+,26-/m1/s1 |

InChI Key |

RHPFXRVQBZPHGR-TYHXJLICSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)N=[N+]=[N-])O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)N=[N+]=[N-])O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)N=[N+]=[N-])O |

Synonyms |

4-azidobenzoyl-coenzyme A coenzyme A, 4-azidobenzoyl- p-azidobenzoyl-CoA p-azidobenzoyl-coenzyme A |

Origin of Product |

United States |

Research Findings and Data Tables

Kinetic Characterization with Acyl-CoA:Glycine N-Acyltransferase

Studies investigating the interaction of p-Azidobenzoyl-Coenzyme A with acyl-CoA:glycine N-acyltransferase have provided quantitative data on its substrate properties compared to the natural substrate, benzoyl-CoA. These findings underscore its suitability as an active-site-directed reagent.

Applications in Photoaffinity Labeling Pal of Biological Macromolecules

Principles of Photolysis and Nitrene Generation from the Azide (B81097) Moiety

The core principle behind p-Azidobenzoyl-CoA's function as a photoaffinity label resides in the photochemistry of its azide group (-N₃) ijnrd.orgwikipedia.orgnih.gov. Upon irradiation with ultraviolet (UV) light, the azide moiety undergoes photolysis, a process characterized by the rapid expulsion of a nitrogen molecule (N₂) wikipedia.orgresearchgate.net. This elimination generates a highly reactive intermediate known as a nitrene ijnrd.orgwikipedia.org. Aryl azides, such as the one present in this compound, are commonly used precursors for nitrene generation due to their relative stability before photolysis and the efficient generation of reactive nitrene species upon UV exposure researchgate.netlookchem.com. The initial photoproduct can be a singlet nitrene, which may rapidly relax to a more stable triplet nitrene state wikipedia.org. The specific spin state and reactivity of the generated nitrene are critical for its subsequent interactions with the target macromolecule nih.gov.

Covalent Adduction Mechanisms within Active Sites and Binding Domains

Once generated, the nitrene intermediate is extremely electrophilic and capable of undergoing rapid reactions with nearby molecules nih.govnih.gov. In the context of photoaffinity labeling, the this compound molecule is first incubated with its target protein, allowing it to bind non-covalently to the active site or a specific binding domain nih.govmdpi.com. When this complex is exposed to UV light, the azide group is converted to a nitrene. This highly reactive nitrene then undergoes insertion reactions, typically into C-H bonds or by reacting with nucleophilic amino acid residues (such as those containing -SH, -NH₂, or -OH groups) present in the immediate vicinity of the binding site nih.govnih.govrsc.org. This process results in the formation of a stable, covalent linkage between the this compound molecule and the protein, effectively labeling the site of interaction nih.govmdpi.com. The specificity of this covalent adduction is primarily dictated by the initial affinity and precise positioning of the this compound within the protein's binding pocket before photolysis nih.govresearchgate.net.

Identification of Enzyme Active Sites and Substrate Binding Regions

This compound has been instrumental in mapping the binding sites of several key enzymes involved in metabolic pathways.

Acyl-CoA oxidases (ACOs) are peroxisomal flavoenzymes that catalyze the initial step of fatty acid β-oxidation, converting acyl-CoA to 2-trans-enoyl-CoA and producing hydrogen peroxide nih.govresearchgate.netebi.ac.uk. While the general structure and active site characteristics of various ACOs have been elucidated through crystallographic studies ebi.ac.uknih.gov, specific research detailing the use of this compound for mapping the active site residues of Acyl-CoA Oxidase was not found in the provided search results. However, given its role in fatty acid metabolism and CoA binding, it represents a potential probe for investigating ACOs.

This compound has been successfully employed to probe the active site of Acyl-CoA:Glycine (B1666218) N-Acyltransferase (GLYAT) lookchem.comnih.gov. This enzyme is crucial for the glycine conjugation of xenobiotics and endogenous organic acids, playing a role in detoxification and CoASH homeostasis researchgate.netuniroma1.itnih.gov. Studies have demonstrated that this compound acts as an active-site-directed reagent for this enzyme lookchem.comnih.gov. It functions as an alternate substrate, exhibiting kinetic parameters comparable to its natural substrate, benzoyl-CoA lookchem.com.

Table 1: Kinetic Parameters of this compound with Acyl-CoA:Glycine N-Acyltransferase

| Parameter | Value | Notes | Source |

| Km | 26 ± 2 µM | In the presence of 100 mM glycine | lookchem.com |

| Vmax | 12 ± 0.3 nmol -SH released/min | In the presence of 100 mM glycine | lookchem.com |

| Enzyme MW | ~35,000 Da | Single polypeptide | nih.gov |

| Benzoyl-CoA effect | Protects enzyme from photolabeling | Indicates competitive binding at the active site | lookchem.comnih.gov |

| Labeling site | One active site per enzyme molecule | nih.gov |

The photolabile reagent irreversibly inhibits the enzyme upon UV irradiation lookchem.comnih.gov. Importantly, the presence of benzoyl-CoA protects the enzyme from this photoinactivation, confirming that this compound binds to the enzyme's active site lookchem.comnih.gov. Investigations have shown that the enzyme possesses one active site per molecule, with a molecular weight of approximately 35,000 Da nih.gov.

This compound has been utilized to investigate the catalytic subunit of Klebsiella aerogenes citrate (B86180) lyase, a multienzyme complex responsible for the cleavage of citrate nih.govebi.ac.ukias.ac.in. It functions as a linear competitive inhibitor for the natural substrate, (3S)-citryl-CoA, with a reported inhibition constant (Ki) of 80 µM, while the Km for (3S)-citryl-CoA is 67 µM nih.govebi.ac.uk.

Table 2: this compound Interactions with Klebsiella aerogenes Citrate Lyase

| Parameter | Value | Notes | Source |

| Inhibition Type | Competitive | Against (3S)-citryl-CoA | nih.govebi.ac.uk |

| Ki (this compound) | 80 µM | nih.govebi.ac.uk | |

| Km ((3S)-citryl-CoA) | 67 µM | nih.govebi.ac.uk | |

| Photolysis Effect | Irreversible inactivation | nih.govebi.ac.uk | |

| Mg²⁺ Requirement for Inactivation | Not required | nih.govebi.ac.uk | |

| Protection from Inactivation | (3S)-citryl-CoA | In the presence of EDTA | nih.govebi.ac.uk |

| Effect on Acetyl-CoA:Citrate CoA Transferase Activity | None | For both the complex and its isolated transferase subunit | nih.govebi.ac.uk |

| Labeled Subunit | Lyase β subunit | Exclusively | rsc.orgnih.govebi.ac.uk |

Upon photolysis in the presence of the citrate lyase complex, this compound leads to irreversible inactivation of the enzyme nih.govebi.ac.uk. This inactivation does not require Mg²⁺ and is blocked by the presence of (3S)-citryl-CoA and EDTA nih.govebi.ac.uk. Notably, this compound does not affect the acetyl-CoA:citrate CoA transferase activity of the complex or its isolated subunit nih.govebi.ac.uk. Photoaffinity labeling studies using radiolabeled this compound confirmed that the covalent modification occurs exclusively on the lyase β subunit rsc.orgnih.govebi.ac.uk.

Fatty Acyl-CoA Synthetases (FACS) are enzymes that activate fatty acids by esterifying them to CoA, a critical step in fatty acid metabolism nih.govwsu.eduplos.org. While studies have employed related photoaffinity probes, such as [(³H)]9-p-azidophenoxy nonanoic acid (APNA), to modify E. coli FACS and identify its fatty acid-binding domain nih.govresearchgate.net, direct research specifically using this compound to probe the substrate specificity of Fatty Acyl-CoA Synthetases was not found in the provided search results. However, as a CoA derivative, this compound is generally considered a valuable tool for labeling proteins that interact with CoA, offering potential for studying various CoA-dependent enzymes, including FACS, by identifying their CoA-binding regions ontosight.ai.

Compound List

this compound

Coenzyme A (CoA)

Nitrene

(3S)-citryl-CoA

Acetyl-CoA

Acyl-CoA

Fatty Acyl-CoA

Benzoyl-CoA

Glycine

Acyl-CoA Oxidase (ACO)

Acyl-CoA:Glycine N-Acyltransferase (GLYAT)

Citrate Lyase

Fatty Acyl-CoA Synthetase (FACS)

9-p-azidophenoxy nonanoic acid (APNA)

ATP

AMP

ADP

FAD

FADH₂

Hydrogen peroxide (H₂O₂)

2-trans-enoyl-CoA

Salicyl-CoA

Salicylurate

Applications in Bioorthogonal Chemistry Click Chemistry

Utility in Probing Protein-Protein Interactions (PPIs) in Research Contexts

The chemical compound p-Azidobenzoyl-CoA serves as a valuable tool in biochemical research, particularly in the study of protein interactions within complex biological systems. As a synthetic derivative of the essential cofactor Coenzyme A (CoA), it incorporates an azide (B81097) group (-N3) onto its benzoyl moiety. This azide functionality is central to its utility in bioorthogonal chemistry, enabling specific covalent modifications and labeling through click chemistry reactions ontosight.ainih.govnews-medical.net. Bioorthogonal chemistry, by definition, involves chemical reactions that can occur within living systems without interfering with native biochemical processes nih.govnews-medical.net. This characteristic makes it ideal for investigating biomolecular dynamics, including the identification of protein interaction partners nih.gov.

While direct studies explicitly detailing this compound's use in probing protein-protein interactions (PPIs) are not extensively detailed in the provided snippets, its established capability to label proteins that interact with CoA provides a foundational approach for such investigations ontosight.ai. By incorporating this compound into cellular metabolic pathways, researchers can specifically tag proteins that bind to CoA. This labeling allows for the subsequent attachment of various molecular tags, such as fluorescent probes or affinity tags, via highly specific click chemistry reactions, typically involving alkynes or cyclooctynes ontosight.ai. These tagged proteins can then be analyzed to understand their localization, abundance, and importantly, their association with other cellular components, thereby facilitating the study of their functional interactions ontosight.ainih.gov.

The utility of this compound in this context lies in its ability to enrich and specifically identify proteins involved in CoA-dependent pathways. For instance, enzymes that interact with CoA, such as acyl-CoA dehydrogenases and other enzymes critical for fatty acid beta-oxidation, can be selectively labeled ontosight.ai. By studying these labeled proteins, researchers can gain insights into their complex formation and their roles within larger protein networks or signaling pathways. This targeted labeling strategy is a prerequisite for more direct PPI studies, enabling the investigation of how CoA-metabolizing proteins associate with other biomolecules in their native cellular environment nih.govnih.gov.

Examples of Protein Labeling for Interaction Studies Using this compound

| Target Protein Class/Example | Role in Cellular Metabolism | Labeling Strategy with this compound | Potential Application in PPI Studies |

| Acyl-CoA Dehydrogenases | Fatty acid β-oxidation | Incorporation via CoA binding; subsequent click chemistry with alkyne/cyclooctyne | Studying enzyme localization, cofactor binding partners, or complex formation within metabolic pathways. |

| Enzymes in Fatty Acid β-oxidation | Energy production from fatty acids | Incorporation via CoA binding; subsequent click chemistry with alkyne/cyclooctyne | Investigating metabolic pathway dynamics and identifying protein partners involved in energy generation. |

| Other CoA-dependent enzymes | Various metabolic pathways | Incorporation via CoA binding; subsequent click chemistry with alkyne/cyclooctyne | Elucidating the functional interactions and regulatory networks of CoA-utilizing proteins. |

Mentioned Compounds:

this compound

Coenzyme A (CoA)

Alkyne

Cyclooctyne

Probing Enzyme Mechanisms and Metabolic Pathways

Interrogation of Coenzyme A-Dependent Metabolic Routes

Broader Applications in Central Carbon Metabolism Probing

Central carbon metabolism (CCM) encompasses the fundamental biochemical pathways that convert carbon sources into energy and essential biosynthetic precursors. Coenzyme A is a ubiquitous and critical cofactor in many of these pathways, including fatty acid metabolism, the citric acid cycle, and various acyl-transfer reactions ontosight.aichromatographyonline.comcreative-proteomics.comnih.govresearchgate.net. As an analog of acyl-CoA, p-azidobenzoyl-CoA can serve as a probe for enzymes operating within these core metabolic routes.

The photoactivatable azide (B81097) group on this compound allows it to be incorporated into enzymatic reactions. Upon irradiation with UV light, the azide group generates a highly reactive nitrene intermediate, which can then covalently bind to amino acid residues in close proximity, typically within the enzyme's active site ontosight.ailookchem.com. This covalent labeling is instrumental in identifying the specific subunits or regions of enzymes that interact with acyl-CoA substrates. For instance, studies have utilized this compound to label the β subunit of the citrate (B86180) lyase complex, indicating that this subunit accommodates aryl-CoA-like structures, consistent with the binding of its native substrate, (3S)-citryl-CoA nih.gov. By labeling enzymes involved in fatty acid β-oxidation or other CoA-dependent processes within CCM, researchers can gain insights into the structural basis of substrate recognition and catalytic mechanisms in these vital metabolic networks ontosight.ai.

Assessment of Metabolic Enzyme Regulation and Flux

The ability of this compound to act as both a substrate analog and an irreversible inhibitor upon photolysis provides a means to assess metabolic enzyme regulation and understand flux control. By comparing the kinetic parameters of this compound with those of its natural counterpart, researchers can infer information about substrate binding affinity and catalytic efficiency, which are key determinants of enzyme regulation.

In studies with acyl-CoA:glycine (B1666218) N-acyltransferase, this compound demonstrated comparable affinity to the enzyme's active site as benzoyl-CoA, with an apparent Km of 26 µM compared to 37 µM for benzoyl-CoA. Furthermore, the Vmax for this compound was observed to be 12 nmol/min, slightly higher than the 8.8 nmol/min for benzoyl-CoA, suggesting that the electron-withdrawing azido (B1232118) group enhances the susceptibility of the thioester carbonyl to nucleophilic attack lookchem.com. These kinetic data are crucial for understanding how enzyme activity can be modulated and how variations in substrate concentration might influence metabolic flux.

Advanced Methodologies and Future Directions in P Azidobenzoyl Coenzyme a Research

Integration with Multi-Omics Approaches (e.g., Chemical Proteomics, Metabolomics)

The integration of p-azidobenzoyl-CoA labeling with multi-omics strategies provides a powerful, systems-level view of cellular processes. This approach moves beyond identifying single protein targets to understanding how networks of proteins and metabolites are regulated by CoA-dependent enzymes.

Chemical Proteomics: This is the primary application of this compound. It is used as a chemical probe to covalently label proteins that bind to it upon photoactivation. nih.gov The aryl azide (B81097) group on the benzoyl moiety forms a highly reactive nitrene when exposed to UV light, which then inserts into nearby amino acid residues of the binding protein, creating a stable covalent bond. nih.gov These labeled proteins can then be identified using mass spectrometry. This technique is a cornerstone of activity-based protein profiling (ABPP), which aims to study enzyme function directly in complex biological samples. nih.gov

Metabolomics: By combining this compound-based chemical proteomics with metabolomics, researchers can correlate the activity of specific CoA-binding proteins with changes in the cellular metabolome. Acyl-CoA thioesters are central nodes in metabolism, involved in glycolysis, the TCA cycle, and fatty acid oxidation. nih.gov A high-resolution metabolomics study can profile a wide array of acyl-CoA compounds and other metabolites. nih.govresearchgate.net When a specific CoA-binding protein is identified and quantified using this compound, its functional role can be further elucidated by observing concurrent changes in related metabolite levels, such as an accumulation of its substrate or a depletion of its product.

This multi-omics approach allows for a more holistic understanding of metabolic pathways and their regulation. nih.govmdpi.commdpi.com For instance, identifying a novel this compound-labeled protein and simultaneously observing a significant shift in the levels of specific acyl-carnitines and organic acids can provide strong evidence for the protein's function in a particular metabolic pathway. nih.gov

Table 1: Integrating this compound with Multi-Omics

| Omics Approach | Role of this compound | Data Output | Biological Insight |

|---|---|---|---|

| Chemical Proteomics | Covalently labels interacting proteins for enrichment and identification. | Identity and abundance of CoA-binding proteins. | Elucidation of novel protein-ligand interactions and enzyme functions. |

| Metabolomics | Perturbs or identifies a protein whose function is then correlated with metabolic changes. | Quantitative profiles of metabolites (e.g., acyl-CoAs, organic acids). | Understanding the functional consequence of protein activity on cellular metabolism. |

| Transcriptomics | Identifies targets whose gene expression can be correlated with transcript levels. | mRNA expression levels. | Linking protein activity with gene regulation and identifying compensatory mechanisms. |

Quantitative Proteomics in Conjunction with Labeling Strategies

To move from simple identification to understanding the dynamics of protein-ligand interactions, this compound labeling is coupled with quantitative proteomics techniques. nih.gov These methods allow for the precise measurement of changes in the abundance of labeled proteins across different experimental conditions.

Several established strategies can be employed:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In this method, cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids (e.g., ¹³C₆-arginine). nih.govmdpi.com Lysates from "heavy" and "light" cell populations (e.g., treated vs. untreated) can be mixed after one of them has been subjected to this compound labeling and photolysis. The relative abundance of a labeled protein is determined by the ratio of the heavy to light peptide signals in the mass spectrometer. nih.gov

Isobaric Labeling (TMT and iTRAQ): These techniques use chemical tags that are isobaric (have the same mass) but generate different reporter ions upon fragmentation in the mass spectrometer. researchgate.net Peptides from different samples (e.g., different time points or drug concentrations) are labeled with distinct isobaric tags. After labeling, the samples are combined. The relative quantification is achieved by comparing the intensities of the reporter ions in the MS/MS spectrum. nih.gov

By using these quantitative approaches, researchers can perform competitive binding experiments. For example, by pre-incubating a cell lysate with a drug candidate before adding this compound, a decrease in the labeling of a specific protein would indicate that the drug binds to the same site, thus validating it as a target.

Table 2: Quantitative Proteomics Strategies for use with this compound | Labeling Strategy | Principle | Advantages | | :--- | :--- | :--- | | SILAC | Metabolic incorporation of "heavy" amino acids into proteins. mdpi.com | High accuracy; labeling is introduced early, minimizing experimental error. | Limited to cell culture; can be expensive. | | iTRAQ/TMT | Chemical labeling of peptides with isobaric tags post-digestion. researchgate.net | High multiplexing capability (up to 16 samples); applicable to all sample types. | Potential for ratio distortion; more complex data analysis. | | Label-Free Quantification | Compares signal intensity or spectral counts of peptides between runs. mdpi.com | No special reagents needed; simpler sample preparation. | Lower precision and accuracy; susceptible to run-to-run variation. |

Structural Biology Insights from Labeled Protein-Ligand Complexes (e.g., X-ray Crystallography, Cryo-EM)

A major goal in studying protein-ligand interactions is to visualize them at an atomic level. Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution three-dimensional structures of proteins and their complexes. nih.gov

This compound can be a valuable tool in this context. Because it forms a covalent bond upon photoactivation, it can be used to "trap" an enzyme in its CoA-bound conformation. This is particularly useful for studying transient or low-affinity interactions that might be difficult to capture using standard co-crystallization or soaking methods. researchgate.net

X-ray Crystallography: This technique requires the formation of well-ordered protein crystals. After a protein is labeled with this compound, the stable complex can be purified and subjected to crystallization trials. The resulting crystal structure would reveal the precise binding mode of the this compound molecule within the protein's active site and show which amino acid residues were covalently modified. nih.govnih.gov This information is invaluable for understanding the mechanism of catalysis and for structure-based drug design.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and those that are difficult to crystallize. nih.govpurdue.edu A protein or protein complex labeled with this compound can be flash-frozen, and its structure determined from images of thousands of individual particles. nih.gov Cryo-EM is particularly well-suited for studying large, multi-subunit enzymes that utilize CoA, such as acetyl-CoA carboxylase. purdue.eduelifesciences.org The covalent modification by this compound can help stabilize a specific conformational state of the complex for structural analysis.

These structural insights provide a detailed map of the binding pocket, highlighting key hydrophobic and hydrogen-bonding interactions that are essential for ligand recognition and specificity. nih.govnih.gov

Emerging Applications in Complex Biological Systems and Cellular Contexts

The advancements in proteomics, imaging, and structural biology are enabling the application of this compound to probe protein function in increasingly complex settings, moving from purified proteins and cell lysates to live cells and potentially whole organisms.

Future applications include:

Mapping Subcellular Localization of CoA Metabolism: By using tagged this compound conjugates in live cells, it may be possible to map the subcellular locations of specific CoA-binding proteins and metabolic pathways. For example, identifying targets within mitochondria versus the cytoplasm can help dissect the compartmentalization of metabolism.

Target Deconvolution in Drug Discovery: When a new drug is discovered through phenotypic screening, its molecular target is often unknown. Competitive profiling with this compound can be used in a cellular context to identify which CoA-dependent enzymes the drug interacts with, thus elucidating its mechanism of action.

Probing Host-Pathogen Interactions: Many pathogens rely on unique CoA-utilizing enzymes for their survival. This compound could be used to probe the proteome of infected host cells to identify pathogen-specific enzymes that could be targeted for therapeutic intervention without affecting the host's own proteins.

The continued development of more sensitive mass spectrometers and sophisticated chemical probes will further expand the utility of this compound, solidifying its role as a key tool for dissecting the complex and vital roles of Coenzyme A in biology and disease.

Q & A

Q. How should researchers design controls to validate this compound’s specificity in photoaffinity labeling?

- Answer : Include three controls: (i) Competition control : Excess native CoA to block labeling. (ii) Light control : No UV irradiation to confirm photoactivation dependency. (iii) Mutant enzyme control : Use a catalytically inactive enzyme variant to rule out non-specific binding. Analyze via SDS-PAGE and Western blot with anti-CoA antibodies .

Advanced Research Questions

Q. How can contradictions in reported enzyme inhibition data involving this compound be resolved?

- Answer : Contradictions often arise from assay conditions (e.g., ionic strength, cofactors) or enzyme isoforms. Perform side-by-side experiments under standardized conditions (pH, temperature, substrate concentrations) and validate using orthogonal methods (e.g., ITC for binding affinity vs. enzymatic activity assays). Cross-reference structural data (e.g., X-ray crystallography) to identify steric/electronic conflicts .

Q. What strategies are effective for integrating this compound into multi-omics studies (e.g., metabolomics/proteomics)?

- Answer : Combine click chemistry-enabled proteomics (enrichment with alkyne beads) with untargeted metabolomics (LC-HRMS). Use metabolic flux analysis with ¹⁵N/¹³C-labeled this compound to trace incorporation pathways. Data integration tools like XCMS Online or MetaboAnalyst can align peaks and identify cross-talk between metabolic and protein networks .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

- Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) for azide interactions. Validate docking results with mutagenesis studies (e.g., alanine scanning) and biophysical assays (SPR or MST). If discrepancies persist, consider solvent effects or conformational dynamics via MD simulations .

Q. What methodologies are critical for assessing this compound’s off-target effects in complex biological systems?

- Answer : Use chemoproteomics (competitive ABPP) to map off-targets. Combine with CRISPR-Cas9 knockouts of suspected targets to confirm phenotypic relevance. Dose-response studies (IC₅₀ comparisons) and tissue-specific organoid models can further refine specificity profiles .

Data Management & Validation

Q. How can researchers ensure reproducibility of this compound studies amid variable literature protocols?

- Answer : Adopt FAIR principles:

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity assays?

- Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screens, employ robust z-score normalization and false discovery rate (FDR) correction .

Tables: Key Data Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.